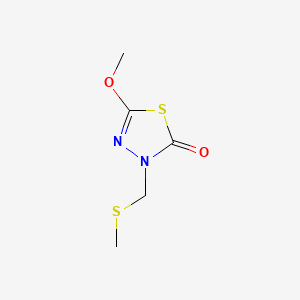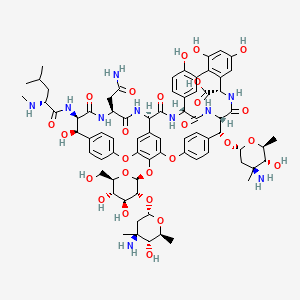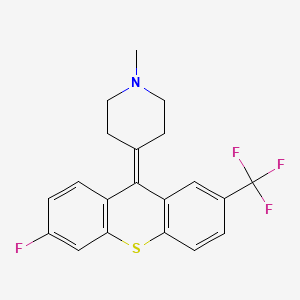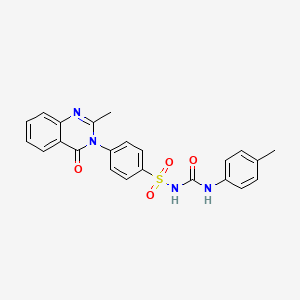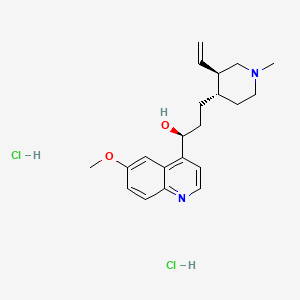
3-(3(S)-Ethenyl-1-methyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that combines a piperidyl group with a quinolyl moiety, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl typically involves multiple steps:
Formation of the Piperidyl Intermediate: The piperidyl group is synthesized through a series of reactions starting from a suitable precursor, such as 1-methylpiperidine
Quinolyl Group Synthesis: The quinolyl moiety is synthesized separately, often starting from 6-methoxyquinoline. This involves functional group transformations to introduce the necessary substituents.
Coupling Reaction: The piperidyl and quinolyl intermediates are coupled using a suitable linker, often involving a propanol derivative. This step requires precise control of reaction conditions to ensure the correct stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinolyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a useful tool in biochemical assays.
Medicine
Medically, 3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl is investigated for its pharmacological properties. It may act as a ligand for certain receptors, influencing physiological processes and offering potential therapeutic benefits.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for large-scale applications.
作用机制
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The piperidyl and quinolyl groups play crucial roles in this interaction, facilitating the compound’s binding affinity and specificity. The molecular pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the context of its use.
相似化合物的比较
Similar Compounds
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(4-quinolyl)-1(S)-propanol: Lacks the methoxy group, which may affect its binding properties and reactivity.
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-2-quinolyl)-1(S)-propanol: Differing position of the methoxy group, potentially altering its chemical behavior.
3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1®-propanol: Variation in stereochemistry, impacting its biological activity.
Uniqueness
The unique combination of the piperidyl and quinolyl groups, along with the specific stereochemistry and functional groups, distinguishes 3-(3(S)-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol 2HCl from similar compounds. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
83255-71-4 |
|---|---|
分子式 |
C21H30Cl2N2O2 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
(1S)-3-[(3R,4S)-3-ethenyl-1-methylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-4-15-14-23(2)12-10-16(15)5-8-21(24)18-9-11-22-20-7-6-17(25-3)13-19(18)20;;/h4,6-7,9,11,13,15-16,21,24H,1,5,8,10,12,14H2,2-3H3;2*1H/t15-,16-,21-;;/m0../s1 |
InChI 键 |
IKHWEQLJCYGCAL-FSSGYUNMSA-N |
手性 SMILES |
CN1CC[C@@H]([C@H](C1)C=C)CC[C@@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
规范 SMILES |
CN1CCC(C(C1)C=C)CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


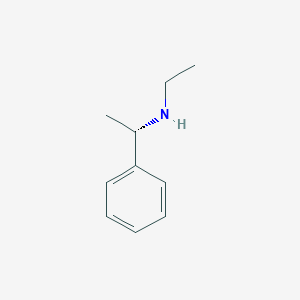
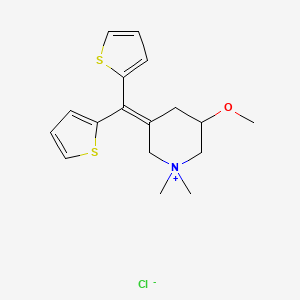
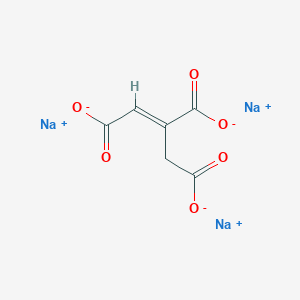
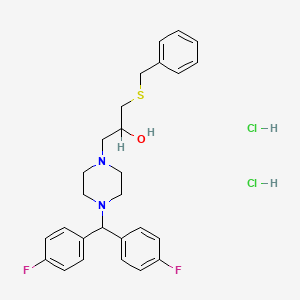
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
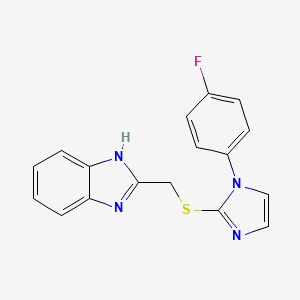
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
